molecular formula C10H12O2 B7823485 2,3-Xylyl acetate CAS No. 22618-22-0

2,3-Xylyl acetate

Cat. No. B7823485
CAS RN: 22618-22-0
M. Wt: 164.20 g/mol
InChI Key: BDRDXXDADCHOEU-UHFFFAOYSA-N
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Description

2,3-Xylyl acetate is a useful research compound. Its molecular formula is C10H12O2 and its molecular weight is 164.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,3-Xylyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Xylyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of 2,3-Xylyl acetate can be achieved through the esterification of 2,3-Xylenol with acetic anhydride in the presence of a catalyst.

Starting Materials
2,3-Xylenol, Acetic anhydride, Catalyst (e.g. sulfuric acid)

Reaction
Mix 2,3-Xylenol and acetic anhydride in a 1:1 molar ratio in a reaction flask., Add a small amount of catalyst (e.g. sulfuric acid) to the reaction mixture., Heat the reaction mixture to reflux for several hours., Allow the reaction mixture to cool to room temperature., Add water to the reaction mixture to hydrolyze the excess acetic anhydride., Extract the product with a non-polar solvent (e.g. diethyl ether)., Dry the organic layer with anhydrous sodium sulfate., Filter the solution and evaporate the solvent to obtain the crude product., Purify the crude product by recrystallization or column chromatography.

properties

IUPAC Name

(2,3-dimethylphenyl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-7-5-4-6-10(8(7)2)12-9(3)11/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDRDXXDADCHOEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50177135
Record name 2,3-Xylyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50177135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Xylyl acetate

CAS RN

22618-22-0
Record name Phenol, 2,3-dimethyl-, 1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22618-22-0
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Record name 2,3-Xylyl acetate
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Record name 2,3-Xylyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50177135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-xylyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.010
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,3-XYLYL ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NK7XT8VP4
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